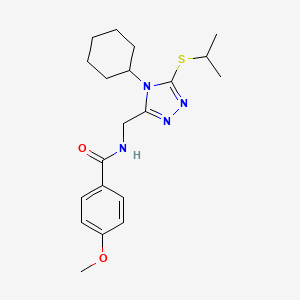
N-((4-cyclohexyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a 1,2,4-triazole ring attached to the benzamide nitrogen via a methylene group. The triazole ring has a cyclohexyl group and an isopropylthio group attached to it. The benzamide moiety has a methoxy group at the para position .
Molecular Structure Analysis
The compound contains a benzamide moiety, a 1,2,4-triazole ring, and a cyclohexyl group, which are all sp3 hybridized . The isopropylthio group attached to the triazole ring might contribute to the compound’s lipophilicity, potentially affecting its biological activity.Chemical Reactions Analysis
The compound might undergo various chemical reactions, such as hydrolysis of the amide bond or substitution reactions at the methoxy group .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with a 1,2,4-triazole ring, such as the one , have been reported to show promising anticancer activity . In a study, 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Selectivity Against Cancer Cell Lines
The same study also revealed that most of the synthesized compounds have proper selectivity against cancer cell lines . This suggests that these compounds could potentially be used to target cancer cells specifically, reducing the risk of damage to healthy cells.
Carbonic Anhydrase-II Inhibition
Another study synthesized a series of 1H-1,2,3-triazole analogs and evaluated them for their carbonic anhydrase-II enzyme inhibitory activity . The new compounds showed moderate inhibition potential against this enzyme . Carbonic anhydrase-II is an enzyme involved in many biological processes and has been identified as a therapeutic target for a number of conditions, including glaucoma, epilepsy, and cancer .
Antitumor Activity
In another study, compounds with a similar structure were screened for antitumor activity against three cell lines; BEL-7402, HUH-7, and HepG2 human hepatoma using MTT assay . The results indicated that most of the compounds exert potent cytotoxic/antiproliferative effect in a time and dose-dependent manner via induced apoptosis of HepG2 cells .
Caspase-3 Activation
The same study also showed that the tested compounds could significantly enhance the activity of caspase-3 . Caspase-3 is an enzyme that plays a very important role as the central effector during apoptosis, the process of programmed cell death . This suggests that these compounds could potentially be used to induce apoptosis in cancer cells.
Antioxidant Activity
While not directly related to the compound , it’s worth noting that compounds with similar structures, specifically imidazole containing compounds, have been synthesized and evaluated for antioxidant activity . Given the structural similarities, it’s possible that the compound may also have antioxidant properties, although further research would be needed to confirm this.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with various cancer cell lines, including MCF-7, Hela, and A549 .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that similar compounds have shown to exert potent cytotoxic/antiproliferative effect in a time and dose-dependent manner via induced apoptosis of hepg2 cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the ability of these compounds to form hydrogen bonds can potentially improve their pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activity against various cancer cell lines . They have also shown to significantly enhance the activity of caspase-3, which plays a very important role as the central effector during apoptosis .
Propiedades
IUPAC Name |
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-14(2)27-20-23-22-18(24(20)16-7-5-4-6-8-16)13-21-19(25)15-9-11-17(26-3)12-10-15/h9-12,14,16H,4-8,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPJSRFRRVOUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

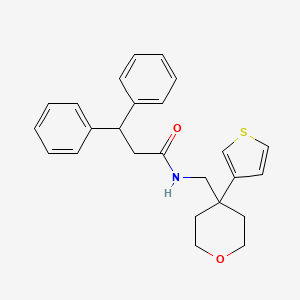
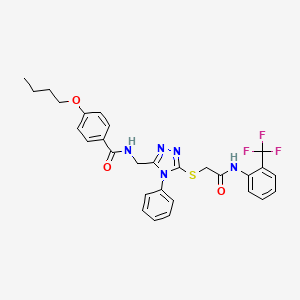

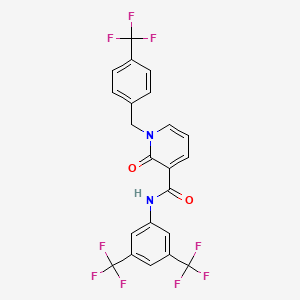
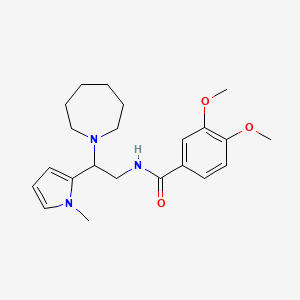
![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)
![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2454495.png)
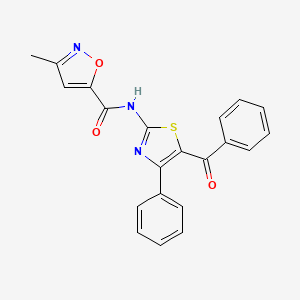
![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)